3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and other nucleophiles. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonyl derivatives .
Scientific Research Applications
3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride include:
Benzenesulfonyl chloride: A simpler sulfonyl chloride compound used in similar applications.
Piperidine derivatives: Compounds containing the piperidine ring structure, which are used in various chemical and biological applications.
Uniqueness
The uniqueness of this compound lies in its combination of the piperidine and benzenesulfonyl chloride moieties, which confer specific chemical reactivity and biological activity . This makes it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
3-piperidin-1-ylsulfonylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S2/c12-18(14,15)10-5-4-6-11(9-10)19(16,17)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJXSZQSCVHZTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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